2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
Description
The compound 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide features a thiazole core substituted with a 3-nitrophenyl group at position 4 and an acetamide linker connected to a 4-(methylthio)phenyl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (methylthio) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-25-15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-26-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGGAHBZBDDUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 2-(4-(Methylthio)phenyl)acetamide
Starting Materials: : 4-(Methylthio)benzyl chloride and ammonia.
Reaction: : The reaction takes place under reflux with an organic solvent like ethanol.
Condition: : Temperature around 80°C, under an inert atmosphere.
Product Isolation: : Crystallization or distillation.
Synthesis of 4-(3-Nitrophenyl)thiazol-2-ylamine
Starting Materials: : 3-Nitroaniline and α-haloketone.
Reaction: : Cyclocondensation reaction in the presence of a base such as sodium ethoxide.
Condition: : Temperature around 100°C, solvent ethanol.
Product Isolation: : Recrystallization.
Final Synthesis
Starting Materials: : 2-(4-(Methylthio)phenyl)acetamide and 4-(3-Nitrophenyl)thiazol-2-ylamine.
Reaction: : Condensation reaction in the presence of coupling reagents like EDCI or DCC.
Condition: : Room temperature, solvent like dichloromethane.
Product Isolation: : Purification via chromatography or recrystallization.
Industrial Production Methods
For large-scale production, continuous flow synthesis could be employed to enhance yield and purity while ensuring a safer reaction environment. Process optimization involves selecting appropriate reaction vessels, precise control of temperature and pressure, and implementing effective purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
Reagents: : KMnO₄ or H₂O₂.
Conditions: : Ambient to elevated temperatures.
Products: : Formation of sulfone derivatives.
Reduction Reactions
Reagents: : NaBH₄ or catalytic hydrogenation.
Conditions: : Room temperature under hydrogen atmosphere.
Products: : Reduced nitro group to amino group.
Substitution Reactions
Reagents: : Various electrophiles like alkyl halides.
Conditions: : Nucleophilic substitution at the phenyl ring.
Products: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Utilized as a building block in organic synthesis.
Intermediate for synthesizing complex heterocyclic compounds.
Biology
Studied for its potential inhibitory effects on certain enzymes.
Investigated for antimicrobial properties.
Medicine
Explored as a potential pharmacophore in drug discovery.
Possible applications in anti-inflammatory and anticancer therapies.
Industry
Used in the development of functional materials like dyes and polymers.
Potential use in agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The nitrophenyl group is known to interact with protein binding sites, possibly affecting enzymatic activities.
The thiazole ring can participate in π-π stacking interactions, influencing molecular recognition.
Pathways involving redox reactions and nucleophilic substitution are also relevant.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Substituent Comparisons:
Substituent Analysis:
- Nitro vs. Cyano/Electron-Withdrawing Groups: The nitro group in the target compound is more polar and electron-withdrawing than the cyano group in ’s analog. This may enhance binding to hydrophobic enzyme pockets or reduce metabolic stability due to redox sensitivity .
- Methylthio vs.
- Thiazole vs. Benzo[d]thiazole Cores : Benzo[d]thiazole derivatives () exhibit extended aromatic systems, which may increase π-π stacking interactions but also molecular weight and complexity .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated MW (~410–420) is higher than ’s analog (379.5) due to the nitro group’s larger mass contribution.
- Melting Points : Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show higher melting points (282–283°C) compared to electron-donating substituents (e.g., 4-methoxyphenyl in : 289–290°C). The nitro group in the target compound may elevate its melting point further .
Biological Activity
The compound 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide , with the CAS number 1220704-70-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate existing research findings on its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.37 g/mol. The compound features a thiazole ring, a nitrophenyl group, and a methylthio substitution that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 357.37 g/mol |
| CAS Number | 1220704-70-0 |
| LogP | 6.2747 |
| PSA | 144.37 Ų |
Synthesis
The synthesis of thiazole derivatives often involves multi-step processes, including cyclization reactions and functional group modifications. For the specific compound , synthetic routes typically involve the reaction of appropriate phenyl and thiazole precursors under controlled conditions to yield the target compound.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide demonstrated potent inhibition of cancer cell proliferation. For instance, compounds with similar structural motifs showed IC50 values less than 1 µM against various cancer cell lines, indicating strong cytotoxic effects .
Case Study:
In a comparative study on anticancer activity, compounds derived from thiazole were tested against A549 (lung cancer) and C6 (glioma) cell lines. The results showed that certain derivatives induced apoptosis through caspase activation, highlighting the potential of these compounds in cancer therapy .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The incorporation of nitrophenyl groups has been linked to enhanced antibacterial activity. Studies have shown that related compounds exhibit significant inhibition against several bacterial strains, suggesting that 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide could possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:
- Substitution Effects : The presence of methylthio and nitrophenyl groups significantly enhances anticancer and antimicrobial activities.
- Ring Modifications : Variations in the thiazole ring structure can lead to differing degrees of biological efficacy.
- Linker Variability : The nature of the linker between the thiazole and aromatic systems can affect solubility and bioavailability, impacting overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
